molecular formula C15H12INO2 B014157 Benzophenone-4-iodoacetamide CAS No. 76809-63-7

Benzophenone-4-iodoacetamide

Cat. No. B014157
CAS RN: 76809-63-7
M. Wt: 365.16 g/mol
InChI Key: ODTZGFFHYPHJNS-UHFFFAOYSA-N
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Description

Benzophenone derivatives have been extensively studied for their various applications in organic chemistry, including their use as photoinitiators and in medicinal chemistry. Benzophenone-4-iodoacetamide, while not directly mentioned in the literature, can be related to these studies due to the structural similarities and functional roles of benzophenone derivatives.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves multi-step reactions, including the use of halogenated precursors for introducing iodine atoms. One method described involves the synthesis of a benzophenone-based labeling compound that can be labeled with iodine radioisotopes, indicating a potential pathway for synthesizing benzophenone-4-iodoacetamide through halogenation and subsequent reactions (Li et al., 2003).

Molecular Structure Analysis

Benzophenone derivatives' molecular structure significantly influences their chemical reactivity and physical properties. The presence of a halogen, such as iodine, can alter the electron distribution within the molecule, affecting its photophysical behavior and interaction with other molecules. Studies on similar compounds have utilized X-ray crystallography to elucidate the structures, demonstrating planar configurations and specific packing arrangements in the solid state (Takimiya et al., 2005).

Chemical Reactions and Properties

Benzophenone derivatives undergo various chemical reactions, including halogenation, oxidation, and conjugation with biomolecules. These reactions are crucial for the functionalization of benzophenone derivatives for specific applications. The reactivity towards nucleophilic substitution and the ability to form esters and phenolic derivatives has been demonstrated (Yang et al., 2017).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. The planarity and specific arrangement in crystals contribute to the unique optical and electronic properties of these compounds, which are important for their applications in photophysics and photochemistry.

Chemical Properties Analysis

The chemical properties of benzophenone derivatives, including phototoxicity and photosensitizing capabilities, are significant for their practical applications. The ability of benzophenone to absorb UV light and undergo photophysical transformations has been explored for developing photoprotective agents and studying phototoxic characteristics. Modifications in the benzophenone structure can lead to varied phototoxic behaviors, highlighting the importance of molecular design in optimizing the properties of these compounds (Placzek et al., 2013).

Scientific Research Applications

  • Histamine H3-Receptor Antagonists and PET/SPECT Ligands : Benzophenone derivatives exhibit high antagonist potency for treating histamine H3 receptor-mediated inflammation in the CNS. They also show potential as PET/SPECT ligands (Sasse et al., 2001).

  • Applications in Biological and Bioorganic Chemistry : Benzophenone photophores have unique photochemical properties useful in biological chemistry, bioorganic chemistry, and material science, making them suitable for both novice and expert photolabelers (Dormán et al., 2016).

  • Anti-tumor and Proapoptotic Effects : Novel synthetic benzophenone analogues can inhibit tumor growth and induce apoptosis in Ehrlich ascites tumor cells, suggesting their potential as anti-tumor and proapoptotic compounds (Prabhakar et al., 2006).

  • DNA Photodamage Mechanism : Benzophenone can induce DNA photodamage by triggering triplet-based DNA photosensitization through a spin transfer mechanism with proximal thymine (Dumont et al., 2015).

  • Sunscreen Absorption and Ultraviolet Radiation : Repeated whole-body applications of sunscreen containing benzophenone-3 can significantly increase its percutaneous absorption, affecting its effectiveness in absorbing ultraviolet radiation (Gonzalez et al., 2006).

  • Toxicity in Water Treatment : Chlorination treatment of benzophenone-4 in the presence of iodide ions significantly increases its acute toxicity, with iodinated by-products detected in ambient water (Yang et al., 2017).

  • Placental Barrier Passage and Fetal Exposure : Benzophenones used as UV filters and absorbers can pass through the placental barrier to amniotic fluid and fetal blood, with BP-3 being the most prevalent. Maternal urinary levels are a valid proxy for fetal exposure (Krause et al., 2018).

Safety And Hazards

Benzophenone-4-iodoacetamide may cause cancer and damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .

Future Directions

The EU Scientific Committee on Consumer Safety (SCCS) has issued a preliminary opinion on the use of Benzophenone-4 in cosmetics . The opinion is open for comments until February 16, 2024 . This suggests that the safety and usage of benzophenones in cosmetics, including Benzophenone-4-iodoacetamide, will continue to be a topic of research and regulatory interest in the future.

properties

IUPAC Name

N-(4-benzoylphenyl)-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTZGFFHYPHJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227628
Record name Benzophenone-4-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-4-iodoacetamide

CAS RN

76809-63-7
Record name Benzophenone-4-iodoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076809637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone-4-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
RC Lu, L Moo, AG Wong - Proceedings of the National …, 1986 - National Acad Sciences
… To further understand the function-structure relations of myosin, we chose the thiol-specific photoactivatable reagent benzophenone-4-iodoacetamide (BzpAcmI) to localize the sites that …
Number of citations: 44 www.pnas.org
D MUNO, N SUTOH, T SEKINE - The Journal of Biochemistry, 1987 - academic.oup.com
… (11) have reported one case of photocross-linking from SHi using benzophenone-4-iodoacetamide. There is a definite difference, however, in the mode of crosslinking between their …
JJ Olney, JR Sellers, CR Cremo - Journal of Biological Chemistry, 1996 - ASBMB
… Smooth myosin regulatory light chain (RLC) was exchanged with RLC labeled with benzophenone-4-iodoacetamide at Cys-108. Irradiation under conditions that favor the folded (10 S) …
Number of citations: 56 www.jbc.org
Y Luo, J Leszyk, Y Qian, J Gergely, T Tao - Biochemistry, 1999 - ACS Publications
… Each mutant was labeled with the photoactivatable cross-linker benzophenone-4-iodoacetamide, followed by reconstitution and UV irradiation. Studies were made in the binary …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
NL Golitsina, J Kordowska, CLA Wang… - … and biophysical research …, 1996 - Elsevier
… Tm at 2 mg/ml in 5 M GuHCl and 10 mM Hepes (pH7.5) was labeled with 6x molar excess of benzophenone-4-iodoacetamide (BPI) (Molecular Probes), diluted from a stock solution in …
G Wu, A Wong, F Qian, RC Lu - Biochemistry, 1998 - ACS Publications
… , RLC-C18 and RLC-C165, containing a single cysteine at positions 18 and 165 near the N and C terminus, respectively, were each labeled with benzophenone 4-iodoacetamide and …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
JJ Taylor - 1998 - search.proquest.com
… The present study uses photo-activatable crosslinking reagent benzophenone-4-iodoacetamide or a biotinylated derivative to probe interactions that occur between the light chain and …
X Wu, BA Clack, G Zhi, JT Stull, CR Cremo - Journal of Biological Chemistry, 1999 - ASBMB
… supernatant was dialyzed to 1 mmβ-mercaptoethanol, 50 mm ammonium bicarbonate (pH 7.9), 0.1 mm EGTA, and 0.1 mm EDTA and labeled with benzophenone-4-iodoacetamide (…
Number of citations: 52 www.jbc.org
W Rist, MP Mayer, JS Andersen, P Roepstorff… - Analytical …, 2005 - academia.edu
… tetrafluorethylene; BPIA, benzophenone-4-iodoacetamide; ATP, adenosine triphosphate. … of DnaK with the heterobifunctional crosslinker benzophenone-4-iodoacetamide (BPIA, …
Number of citations: 30 www.academia.edu
LS Brown, G Váró, R Needleman, JK Lanyi - Biophysical journal, 1995 - cell.com
The second half of the photocycle of the light-driven proton pump bacteriorhodopsin includes proton transfers between D96 and the retinal Schiff base (the M to N reaction) and between …
Number of citations: 82 www.cell.com

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